molecular formula C11H12FIO2 B13454168 Tert-butyl4-fluoro-3-iodobenzoate

Tert-butyl4-fluoro-3-iodobenzoate

Cat. No.: B13454168
M. Wt: 322.11 g/mol
InChI Key: QXEQIOHRNNFTDH-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-3-iodobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group, a fluorine atom, and an iodine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-3-iodobenzoate typically involves the esterification of 4-fluoro-3-iodobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-fluoro-3-iodobenzoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the reagents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoates, while reduction with LiAlH4 produces the corresponding alcohol.

Scientific Research Applications

Tert-butyl 4-fluoro-3-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3-iodobenzoate involves its reactivity towards various nucleophiles and electrophiles. The presence of the iodine atom makes it a good leaving group, facilitating substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the conditions, to form different functional groups. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-fluoro-3-iodobenzoate
  • Tert-butyl 4-fluoro-2-iodobenzoate
  • Tert-butyl 3-fluoro-4-iodobenzoate

Uniqueness

Tert-butyl 4-fluoro-3-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This positioning can significantly influence the compound’s reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

Molecular Formula

C11H12FIO2

Molecular Weight

322.11 g/mol

IUPAC Name

tert-butyl 4-fluoro-3-iodobenzoate

InChI

InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3

InChI Key

QXEQIOHRNNFTDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)I

Origin of Product

United States

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